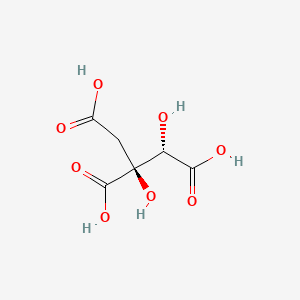
Garcinia acid
概要
説明
Synthesis Analysis
Garcinia acid, or hydroxycitric acid (HCA), is derived from the fruits of the Garcinia species. The synthesis and extraction processes are crucial for obtaining pure forms of HCA. Studies have shown that specific Garcinia extracts can be optimized for higher yields of HCA, indicating a detailed understanding of the synthesis process is necessary for effective extraction (Sangaonkar & Pawar, 2018).
Molecular Structure Analysis
Garcinia acid's molecular structure is pivotal in its bioactivity, primarily as an inhibitor of ATP citrate lyase, a key enzyme in fatty acid biosynthesis. The inhibition of this enzyme by HCA leads to a reduction in acetyl-CoA availability, crucial for fatty acid synthesis and lipogenesis, especially in a high-carbohydrate diet (Jena, Jayaprakasha, Singh, & Sakariah, 2002).
Chemical Reactions and Properties
Garcinia acid interacts with various enzymes and biochemical pathways. It is a potent inhibitor of the ATP citrate lyase enzyme, affecting fatty acid synthesis and food intake regulation. These interactions underline its potential use in weight management and metabolic syndrome treatments (Jena et al., 2002).
Physical Properties Analysis
The physical properties of Garcinia acid, such as solubility and stability, play a significant role in its applicability in various forms, including dietary supplements and pharmacological agents. These properties are influenced by the extraction methods and the purity of the obtained HCA.
Chemical Properties Analysis
The chemical properties of Garcinia acid, including its reactivity with other compounds and stability under different conditions, are essential for its application in health supplements and potential therapeutic agents. Its ability to inhibit lipogenesis and fatty acid synthesis showcases its chemical interactions at the molecular level, contributing to its anti-obesity and metabolic regulatory effects (Jena et al., 2002).
科学的研究の応用
Anti-inflammatory and Antinociceptive Effects
Research on Garcinia brasiliensis has uncovered its significant anti-inflammatory and antinociceptive properties. Studies employing in vivo models have demonstrated that the ethanolic extract of Garcinia brasiliensis can markedly reduce inflammation and pain. This supports the traditional use of Garcinia species in treating inflammation and pain-related conditions (Santa-Cecília et al., 2011).
Anti-obesity Effects
Garcinia species, particularly due to the hydroxycitric acid (HCA) content, have been studied for their potential anti-obesity effects. HCA has been shown to regulate serotonin levels, enhance fat oxidation, and reduce de novo lipogenesis. While some clinical studies have yielded mixed results, the potential of Garcinia/hydroxycitric acid for weight management continues to be a significant area of research (Chuah et al., 2013).
Quality Control and Authentication
Advancements in analytical methodologies have allowed for the detailed quality assessment of Garcinia species. Techniques such as UHPLC–QqQLIT–MS/MS have been utilized for the rapid determination of bioactive constituents in Garcinia leaf extracts, facilitating the authentication and quality control of Garcinia products (Pandey et al., 2015).
Anti-inflammatory and Anti-atherosclerotic Potential
The vitamin E derivative garcinoic acid from Garcinia kola seeds has shown promising anti-inflammatory and anti-atherosclerotic effects. Studies indicate that garcinoic acid can diminish inflammatory responses and intra-plaque inflammation, suggesting its utility in treating inflammation-driven diseases (Wallert et al., 2019).
Anti-cancer Activity
Neogambogic acid, a compound isolated from Garcinia, has been found to selectively inhibit the growth of various cancer cells, showcasing broader antitumor activity and lower toxicity than gambogic acid. This highlights the potential of Garcinia compounds in cancer treatment (Sun et al., 2018).
Antimicrobial and Antioxidant Properties
Garcinia indica extract has demonstrated antimicrobial properties against Aspergillus flavus and the ability to inhibit aflatoxin production. Additionally, its antioxidant activity, as measured by various models, underscores the potential of Garcinia extract in food applications and nutraceuticals (Selvi et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276669, DTXSID601045116 | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxycitric acid | |
CAS RN |
27750-10-3, 4373-35-7 | |
| Record name | (-)-Hydroxycitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinia acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

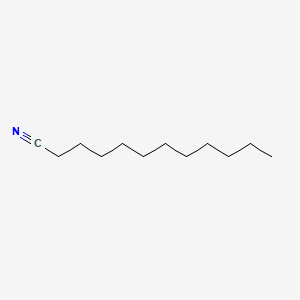
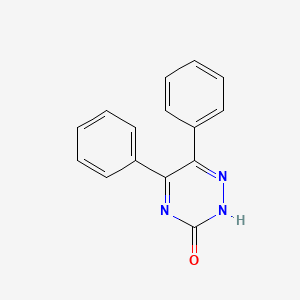
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
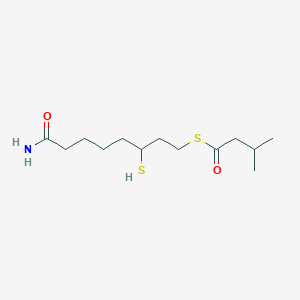
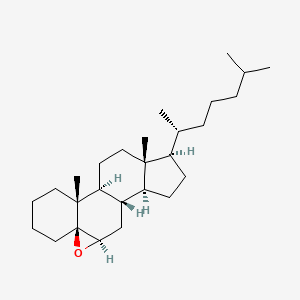
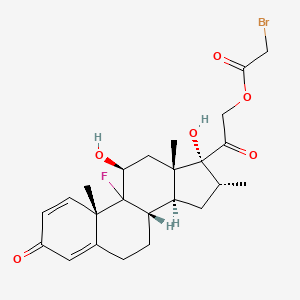
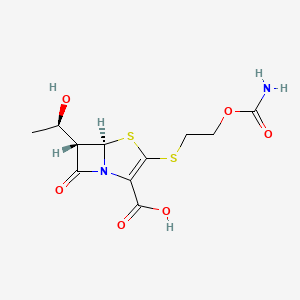
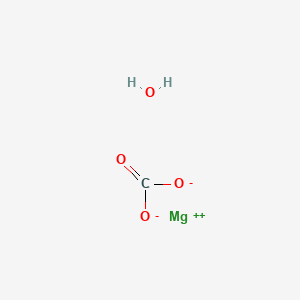

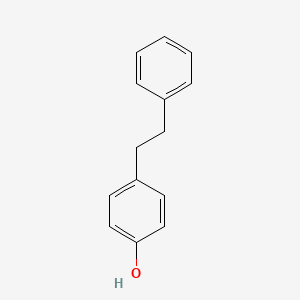
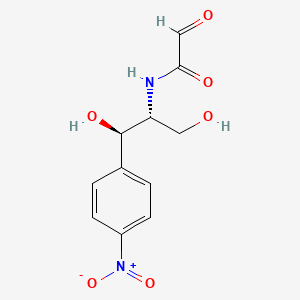
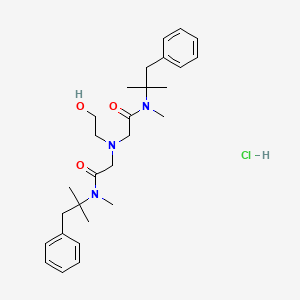
![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)